4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE
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Overview
Description
4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C14H12O. It is also known by other names such as 4-Acetylbiphenyl and 4-Phenylacetophenone . This compound is characterized by the presence of an acetyl group attached to a biphenyl structure, making it a significant molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate typically involves the Friedel-Crafts acylation reaction. This reaction uses biphenyl and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and reaction time, followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-carboxybiphenyl.
Reduction: Formation of 4-hydroxybiphenyl.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to various chemical transformations. The biphenyl structure provides stability and allows for interactions with aromatic systems in biological and chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Biphenylcarboxaldehyde
- 4-Phenylacetophenone
- 4-Biphenyl methyl ketone
Uniqueness
4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate is unique due to its specific acetyl-biphenyl structure, which imparts distinct chemical reactivity and stability. This makes it valuable in various synthetic and research applications compared to its similar counterparts .
Properties
IUPAC Name |
(4-acetylphenyl) 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c1-15(22)16-11-13-20(14-12-16)24-21(23)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIQESSYWPXHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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